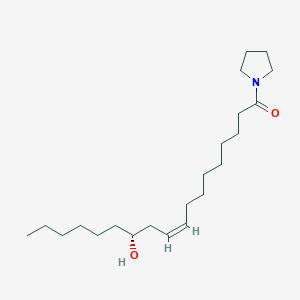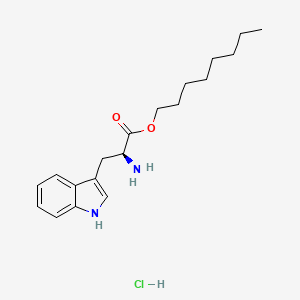
DL-Tryptophan octyl ester (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Tryptophan octyl ester (hydrochloride): is a derivative of the amino acid tryptophan. It is characterized by the presence of an octyl ester group, which makes the compound more stable and cell-permeable. This compound is particularly notable for its ability to generate free tryptophan upon hydrolysis of the ester bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan octyl ester (hydrochloride) typically involves the esterification of tryptophan with octanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of DL-Tryptophan octyl ester (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Tryptophan octyl ester (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of free tryptophan and octanol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives
Major Products: The major products formed from these reactions include free tryptophan, octanol, and various oxidized or substituted derivatives of the original compound .
Applications De Recherche Scientifique
DL-Tryptophan octyl ester (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tryptophan derivatives.
Biology: The compound is utilized in studies involving cell permeability and transport mechanisms due to its stable and cell-permeable nature.
Medicine: Research on serotonin and melatonin pathways often employs this compound, given tryptophan’s role as a precursor to these neurotransmitters.
Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs
Mécanisme D'action
The mechanism of action of DL-Tryptophan octyl ester (hydrochloride) involves the hydrolysis of the ester bond, releasing free tryptophan. This free tryptophan can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin. The compound’s cell-permeable nature allows it to effectively deliver tryptophan into cells, facilitating these processes .
Comparaison Avec Des Composés Similaires
L-Tryptophan: The natural form of tryptophan, used in protein synthesis and as a precursor to serotonin and melatonin.
D-Tryptophan: The enantiomer of L-tryptophan, occasionally found in naturally produced peptides.
Tryptophan Methyl Ester: Another ester derivative of tryptophan, used in similar research applications.
Uniqueness: DL-Tryptophan octyl ester (hydrochloride) is unique due to its octyl ester group, which enhances its stability and cell permeability compared to other tryptophan derivatives. This makes it particularly useful in studies requiring efficient delivery of tryptophan into cells .
Propriétés
Formule moléculaire |
C19H29ClN2O2 |
|---|---|
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
octyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H/t17-;/m0./s1 |
Clé InChI |
IASIBURGMIVLIA-LMOVPXPDSA-N |
SMILES isomérique |
CCCCCCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
SMILES canonique |
CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


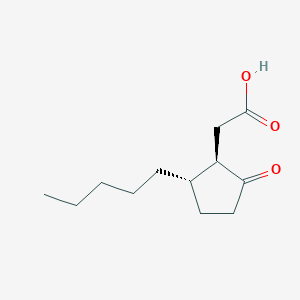
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)

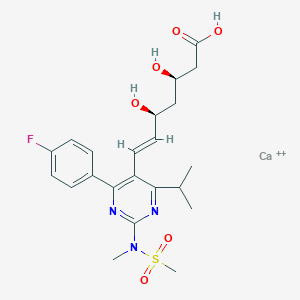
![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)
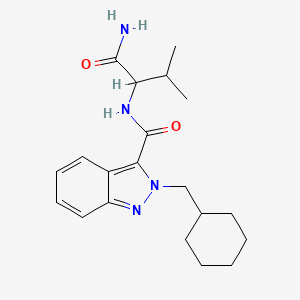
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)
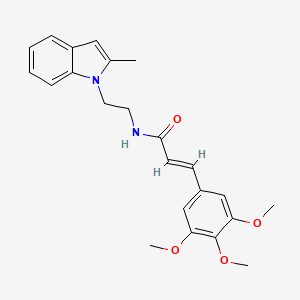
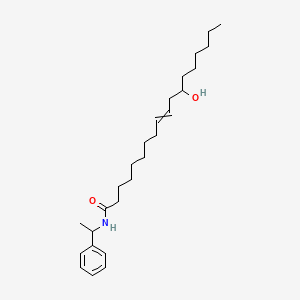
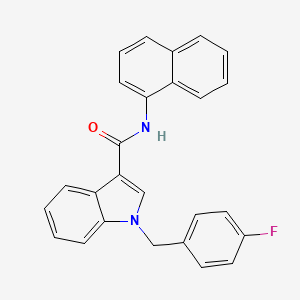
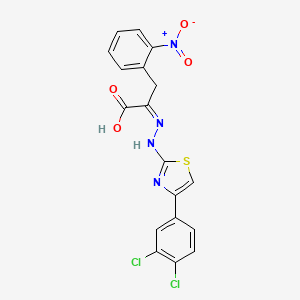
![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)

